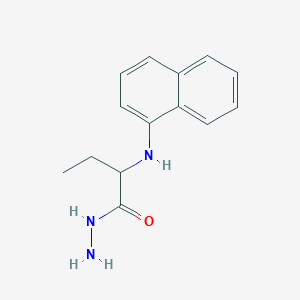

1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid involves the use of various aromatic and heterocyclic acid chlorides. For instance, a series of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives were synthesized and evaluated for their antiproliferative activity, highlighting the importance of the heterocyclic ring in the N-terminal position for biological activity . Similarly, benzothiazole derivatives with piperazine and thiocarbamate moieties were synthesized to investigate their anticholinesterase properties, indicating the versatility of benzothiazole-based structures in medicinal chemistry . Additionally, the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides involved converting organic acids into esters, hydrazides, and oxadiazole thiols, followed by a reaction with a sulfonyl piperidine derivative .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is crucial for their biological activity. The crystal and molecular structures of related compounds, such as 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivatives, have been described, revealing that the conformation of the molecule can be influenced by substituents on the phenyl ring . This suggests that the molecular structure of this compound would also be critical for its function and potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of benzothiazole derivatives is demonstrated by their ability to undergo various functionalization reactions. For example, the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine resulted in the formation of different products depending on the reaction conditions, showcasing the potential for diverse chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. For instance, the use of 4-(1-Methylphenanthro[9,10-d]imidazol-2-yl)-benzohydrazide as a derivatization reagent for carboxylic acids in high-performance liquid chromatography demonstrates the importance of the benzothiazole moiety for fluorescence detection . Similarly, 5,6-Dimethoxy-2-(4′-Hydrazinocarbonylphenyl)benzothlazole was found to be a highly sensitive and stable fluorescence derivatization reagent for carboxylic acids, indicating the potential utility of benzothiazole derivatives in analytical chemistry .

Applications De Recherche Scientifique

Antimicrobial Activity

- Synthesis and Antimicrobial Activity : A study by Patel, Agravat, and Shaikh (2011) investigated the synthesis of compounds including 1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid derivatives and their antimicrobial activity. These compounds demonstrated variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Biological Properties

- Synthesis and Biological Properties : Shafi, Rajesh, and Senthilkumar (2021) synthesized derivatives of this compound and evaluated their biological properties. They found that some derivatives possess good antibacterial and antifungal activities (Shafi, Rajesh, & Senthilkumar, 2021).

Antitumor and Antioxidant Evaluation

- Synthesis and Antioxidant Evaluation : Gouda (2012) explored the synthesis of new pyrazolopyridine derivatives, including derivatives of this compound, for their antioxidant properties. Some compounds showed promising activities (Gouda, 2012).

Anti-Inflammatory Potential

- Anti-Inflammatory Potential : Gandhi et al. (2018) investigated chromene derivatives of this compound for their anti-inflammatory potential. These derivatives were found to have significant anti-inflammatory activity, suggesting their potential in new anti-inflammatory drug development (Gandhi et al., 2018).

Antihistamic Activity

- Antihistamic Activity Synthesis : Maynard et al. (1993) reported the synthesis of 4-(2-benzothiazoyl)piperidines, including derivatives of the compound , with potent antihistaminic activity. This highlights the compound's relevance in the development of antihistamines (Maynard et al., 1993).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid is DprE1 . DprE1 (Decaprenylphosphoryl-β-D-ribose 2’-epimerase) is an essential enzyme involved in the biosynthesis of cell wall components in Mycobacterium tuberculosis (M. tuberculosis). It plays a crucial role in the synthesis of arabinogalactan, a critical component of the mycobacterial cell wall .

Mode of Action

The compound interacts with DprE1 by binding to its active site. This binding inhibits the enzymatic conversion of decaprenylphosphoryl-β-D-ribose to decaprenylphosphoryl-α-D-arabinose. Consequently, arabinogalactan synthesis is disrupted, leading to impaired cell wall formation and structural integrity in M. tuberculosis .

Action Environment

Environmental factors, such as pH, temperature, and oxygen availability, impact the compound’s stability and efficacy. For instance, acidic environments may enhance its solubility, while oxidative conditions could affect its chemical stability.

Propriétés

IUPAC Name |

1-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-9-6-10(2)13-12(7-9)20-15(16-13)17-5-3-4-11(8-17)14(18)19/h6-7,11H,3-5,8H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHXXMVNRCNQFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

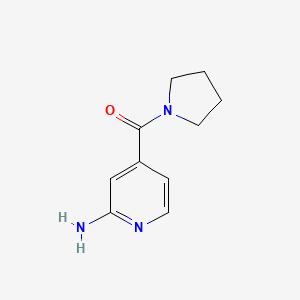

CC1=CC(=C2C(=C1)SC(=N2)N3CCCC(C3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101180252 | |

| Record name | 1-(4,6-Dimethyl-2-benzothiazolyl)-3-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101180252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1119451-38-5 | |

| Record name | 1-(4,6-Dimethyl-2-benzothiazolyl)-3-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119451-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4,6-Dimethyl-2-benzothiazolyl)-3-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101180252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-3-yl)acetic acid](/img/structure/B1326649.png)

![2-(1,4-Diazepan-1-yl)-5-methyl[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1326655.png)

![2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1326658.png)

![2-[(4-Chloro-2-methylphenyl)amino]butanohydrazide](/img/structure/B1326662.png)

![2-[(4-Iodophenyl)amino]propanohydrazide](/img/structure/B1326663.png)

![2-[(2,6-Dibromo-4-methylphenyl)amino]acetohydrazide](/img/structure/B1326665.png)

![2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1326667.png)